![molecular formula C15H12ClF2N3O B10948269 7-[Chloro(difluoro)methyl]-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10948269.png)
7-[Chloro(difluoro)methyl]-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-{7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chloro(difluoro)methyl and phenyl methyl ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro(difluoro)methyl group and the phenyl methyl ether moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro(difluoro)methyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pressure, and pH, to ensure the desired transformation. Solvents like dichloromethane, tetrahydrofuran, and ethanol are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The chloro(difluoro)methyl group can participate in hydrogen bonding and van der Waals interactions, while the pyrazolo[1,5-a]pyrimidine core may engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-{7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Uniqueness
The unique combination of the chloro(difluoro)methyl group and the phenyl methyl ether moiety distinguishes 3-{7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER from other similar compounds
Properties
Molecular Formula |
C15H12ClF2N3O |
---|---|
Molecular Weight |
323.72 g/mol |
IUPAC Name |
7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H12ClF2N3O/c1-9-6-14-19-12(10-4-3-5-11(7-10)22-2)8-13(15(16,17)18)21(14)20-9/h3-8H,1-2H3 |
InChI Key |
SUNLPYKGQUWPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)OC)C(F)(F)Cl |
Origin of Product |
United States |
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